molecular formula C18H28N2O2 B4854977 N-(2,4-dimethylphenyl)-N'-octylethanediamide

N-(2,4-dimethylphenyl)-N'-octylethanediamide

Cat. No. B4854977
M. Wt: 304.4 g/mol
InChI Key: VMRHCTNNWGSARW-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-N'-octylethanediamide, commonly known as DMOAA, is a compound that has gained attention in the scientific community due to its potential applications in various fields. DMOAA belongs to the family of amides and is synthesized by the reaction of 2,4-dimethylbenzoyl chloride with octanediamine.

Mechanism of Action

The mechanism of action of DMOAA is not well understood. However, it is believed that DMOAA interacts with the target molecule through hydrogen bonding and van der Waals forces. The presence of the 2,4-dimethylphenyl and octylethanediamide groups in DMOAA provides it with the ability to form stable complexes with a variety of molecules.
Biochemical and physiological effects:
There is limited information available on the biochemical and physiological effects of DMOAA. However, it has been reported that DMOAA does not exhibit any cytotoxicity or genotoxicity in vitro. In addition, DMOAA has been shown to be biocompatible and non-immunogenic in vivo.

Advantages and Limitations for Lab Experiments

One of the major advantages of DMOAA is its ability to form stable complexes with a variety of molecules. This property makes it an ideal candidate for use in various lab experiments such as drug delivery and enzyme immobilization. However, the limitations of DMOAA include its high cost and limited availability.

Future Directions

There are several future directions for the research on DMOAA. One of the areas of interest is the development of new synthesis methods that can improve the yield and reduce the cost of DMOAA. Another area of interest is the investigation of the potential applications of DMOAA in the field of drug delivery, particularly for the delivery of hydrophobic drugs. Furthermore, the use of DMOAA as a ligand for the immobilization of enzymes and proteins on solid surfaces is an area that requires further investigation. Overall, the research on DMOAA has the potential to lead to the development of new materials and technologies that can have a significant impact on various fields.

Scientific Research Applications

DMOAA has been extensively studied for its potential applications in various fields such as material science, biotechnology, and pharmaceuticals. In material science, DMOAA has been used as a building block for the synthesis of functionalized polymers and dendrimers. In biotechnology, DMOAA has been used as a ligand for the immobilization of enzymes and proteins on solid surfaces. In pharmaceuticals, DMOAA has been investigated for its potential as a drug delivery system due to its ability to form stable complexes with drugs.

properties

IUPAC Name

N'-(2,4-dimethylphenyl)-N-octyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2/c1-4-5-6-7-8-9-12-19-17(21)18(22)20-16-11-10-14(2)13-15(16)3/h10-11,13H,4-9,12H2,1-3H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMRHCTNNWGSARW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCNC(=O)C(=O)NC1=C(C=C(C=C1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethylphenyl)-N'-octylethanediamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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